Isopropyl ferulate
Overview
Description
Isopropyl ferulate (CAS No. 59831-94-6) is a chemical compound with the molecular formula C13H16O4 . It is an ester formed by the condensation of ferulic acid and isopropanol. Ferulic acid is a natural phenolic compound found in various plant sources, including fruits, grains, and vegetables. Isopropyl ferulate is a lipophilic compound with potential applications in the biomedical, pharmaceutical, and food industries .
Synthesis Analysis
Isopropyl ferulate can be synthesized using a silica-immobilized lipase in an organic medium. The biocatalyst is cross-linked onto the matrix with 1% glutaraldehyde. The reaction occurs in dimethyl sulfoxide (DMSO) and involves the esterification of ferulic acid with isopropanol. The immobilized lipase catalyzes the reaction, resulting in the formation of isopropyl ferulate .Molecular Structure Analysis
The molecular structure of isopropyl ferulate consists of a ferulic acid moiety linked to an isopropanol group. The ester bond connects the two components, forming a stable compound with a molecular weight of approximately 236.26 g/mol .Chemical Reactions Analysis
Isopropyl ferulate is synthesized through an esterification reaction between ferulic acid and isopropanol. The immobilized lipase acts as a biocatalyst, facilitating the formation of the ester bond. The reaction occurs in DMSO, and the resulting product is isopropyl ferulate .Scientific Research Applications
Application 1: Synthesis of Isopropyl Ferulate Using Silica-Immobilized Lipase in an Organic Medium
- Summary of the Application: Isopropyl ferulate is synthesized using a silica-immobilized lipase in an organic medium (DMSO). This process is significant because immobilization of lipases has proved to be a useful technique for improving an enzyme’s activity in organic solvents .
- Methods of Application or Experimental Procedures: The biocatalyst (lipase) was cross-linked onto the matrix with 1% glutaraldehyde. The effects of various parameters, such as the molar ratio of ferulic acid to isopropyl alcohol (25 mM : 100 mM), concentration of biocatalyst (2.5–20 mg/mL), molecular sieves (25–250 mg/mL), and various salt ions, were studied consecutively as a function of percent esterification .
- Results or Outcomes: Immobilized lipase at 25 mg/mL showed maximum esterification (~84%) of ferulic acid and isopropanol at a molar ratio of 25 mM : 100 mM, respectively, in DMSO at 45°C in 3 hours under shaking (150 rpm) .
Safety And Hazards
Future Directions
properties
IUPAC Name |
propan-2-yl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(2)17-13(15)7-5-10-4-6-11(14)12(8-10)16-3/h4-9,14H,1-3H3/b7-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTWMQRNUHIETA-FNORWQNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C/C1=CC(=C(C=C1)O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl ferulate | |
CAS RN |
59831-94-6 | |
Record name | Isopropyl ferulate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059831946 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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